2-(4-Nitrophenyl)malonaldehyde
CAS No.: 18915-53-2
Cat. No.: VC21051634
Molecular Formula: C9H7NO4
Molecular Weight: 193.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18915-53-2 |
---|---|
Molecular Formula | C9H7NO4 |
Molecular Weight | 193.16 g/mol |
IUPAC Name | 2-(4-nitrophenyl)propanedial |
Standard InChI | InChI=1S/C9H7NO4/c11-5-8(6-12)7-1-3-9(4-2-7)10(13)14/h1-6,8H |
Standard InChI Key | AXZKOZLDEWIJPX-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(C=O)C=O)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=CC=C1C(C=O)C=O)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
2-(4-Nitrophenyl)malonaldehyde, also known as 2-(4-nitrophenyl)propanedial, is a malondialdehyde derivative characterized by a 4-nitrophenyl substituent. The compound has a molecular formula of C₉H₇NO₄ and a molecular weight of 193.16 g/mol . It belongs to the class of substituted malonaldehydes, which are important intermediates in organic synthesis.
Structural Features
The structure of 2-(4-Nitrophenyl)malonaldehyde comprises the following key elements:
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A malonaldehyde backbone with two aldehyde functional groups
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A 4-nitrophenyl substituent at the central carbon
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A nitro group in the para position of the phenyl ring
The presence of both the electron-withdrawing nitro group and the reactive aldehyde functionalities contributes to its unique chemical reactivity profile .
Physical Appearance and Properties
2-(4-Nitrophenyl)malonaldehyde typically appears as a yellow crystalline solid . Its key physical properties are summarized in Table 1:
Property | Value |
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Molecular Formula | C₉H₇NO₄ |
Molecular Weight | 193.16 g/mol |
Physical State | Yellow crystalline solid |
CAS Number | 18915-53-2 |
EC Number | 674-395-9 |
InChI | InChI=1/C9H7NO4/c11-5-8(6-12)7-1-3-9(4-2-7)10(13)14/h1-6,8H |
Solubility | Soluble in most organic solvents |
Table 1: Physical and chemical properties of 2-(4-Nitrophenyl)malonaldehyde
Synthesis Methods
Several synthetic routes have been reported for the preparation of 2-(4-Nitrophenyl)malonaldehyde and related compounds. The most common methods involve reactions of nitrophenyl-substituted precursors.
Preparation from Nitrophenyl Malonates
A common synthetic approach involves the preparation of nitrophenyl malonates followed by reduction to the corresponding dialdehyde:
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Nucleophilic aromatic substitution of dimethyl malonate on 2-fluoronitrobenzenes to form nitrophenyl malonates
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Subsequent transformations to obtain the desired dialdehyde structure
General Synthesis Protocol
The synthesis of related nitrophenyl malonates, which can serve as precursors to 2-(4-Nitrophenyl)malonaldehyde, typically follows this general procedure:
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Reaction of dimethyl malonate (1 equiv) with potassium carbonate (3 equiv) and the selected 2-fluoronitrobenzene (1 equiv)
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Heating the reaction mixture at 90°C in dimethylformamide (DMF)
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Extraction and purification to obtain the nitrophenyl malonate intermediate
This approach can be modified to produce 2-(4-Nitrophenyl)malonaldehyde through appropriate modifications of the starting materials and reaction conditions.
Reactivity and Chemical Behavior
The chemical behavior of 2-(4-Nitrophenyl)malonaldehyde is dominated by the reactivity of its two aldehyde functional groups and the influence of the electron-withdrawing nitro substituent.
Aldehyde Reactivity
The dialdehyde structure makes 2-(4-Nitrophenyl)malonaldehyde highly reactive toward nucleophiles. Common reactions include:
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Condensation reactions with amines to form imines
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Aldol condensations with ketones or other aldehydes
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Reduction to corresponding alcohols
Influence of the Nitro Group
The nitro group in the para position enhances the electrophilic character of the molecule, particularly affecting the reactivity of the aldehyde groups. This electronic effect makes the compound particularly useful in various synthetic applications .
Applications in Research and Industry
2-(4-Nitrophenyl)malonaldehyde has several important applications in both research and industry, particularly in the fields of organic synthesis and biochemistry.
Role in Lipid Peroxidation Studies
As a derivative of malondialdehyde (MDA), 2-(4-Nitrophenyl)malonaldehyde has been studied in the context of lipid peroxidation research. MDA is a well-established biomarker of oxidative stress, and derivatives like 2-(4-Nitrophenyl)malonaldehyde can provide valuable insights into the mechanisms of lipid peroxidation .
Research has focused on:
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Its potential as a marker for oxidative stress
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Reactions with biological molecules
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Role in lipid peroxidation cascades
Synthetic Applications
The compound serves as an important building block in organic synthesis, particularly in:
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Pharmaceutical intermediate synthesis
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Development of complex organic compounds
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Production of specialty chemicals
The compound's reactivity makes it valuable for creating more complex molecular architectures through various transformation reactions.
Analytical Methods for Detection and Quantification
Several analytical techniques have been developed for the detection and quantification of malondialdehyde derivatives like 2-(4-Nitrophenyl)malonaldehyde.
Spectroscopic Methods
Spectroscopic techniques commonly used include:
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UV-Visible spectroscopy: Utilizes the characteristic absorption of the compound
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Infrared spectroscopy: Identifies the characteristic carbonyl stretching vibrations
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Nuclear Magnetic Resonance (NMR): Provides structural confirmation through ¹H and ¹³C NMR spectra
Chromatographic Techniques
Chromatographic methods often employed include:
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Gas Chromatography-Mass Spectrometry (GC-MS)
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High-Performance Liquid Chromatography (HPLC)
These methods can be used to detect and quantify 2-(4-Nitrophenyl)malonaldehyde in various matrices, including research samples and synthetic reaction mixtures.
Hazard Statement | Classification | Frequency in Notifications |
---|---|---|
H302 | Harmful if swallowed | 66.7% |
H312 | Harmful in contact with skin | 66.7% |
H315 | Causes skin irritation | 100% |
H319 | Causes serious eye irritation | 100% |
H332 | Harmful if inhaled | 66.7% |
H335 | May cause respiratory irritation | 100% |
Table 2: GHS hazard classifications for 2-(4-Nitrophenyl)malonaldehyde
Precautionary Measures
When handling 2-(4-Nitrophenyl)malonaldehyde, the following precautionary measures are recommended:
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Use appropriate personal protective equipment (PPE) including gloves, eye protection, and respiratory protection
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Work in a well-ventilated area or fume hood
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Avoid contact with skin, eyes, and inhalation of dust or vapors
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Store in tightly closed containers in a cool, dry place away from incompatible materials
Quantity | Approximate Price Range (EUR) |
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1g | €126.00 - €152.00 |
5g | €261.00 - €332.00 |
25g | €920.00 |
Table 3: Average pricing for 2-(4-Nitrophenyl)malonaldehyde from commercial suppliers
It's important to note that prices may vary significantly depending on the supplier, purity grade, and geographic region.
Related Compounds and Derivatives
Several structurally related compounds share similar properties and applications with 2-(4-Nitrophenyl)malonaldehyde.
Similar Nitrophenyl Derivatives
Key related compounds include:
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2-(4-Chloro-2-nitrophenyl)malondialdehyde (CAS: 205744-82-7)
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Dimethyl 2-(4-nitrophenyl)malonate
These compounds often share similar synthetic pathways and reactivity patterns, though the positions of the substituents can significantly affect their chemical behavior.
Structural Comparison
The structural variations between these compounds primarily involve:
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Position of the nitro group on the phenyl ring
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Additional substituents on the phenyl ring (e.g., chlorine)
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Different functional groups attached to the malonate/malonaldehyde backbone
Current Research and Future Perspectives
Research involving 2-(4-Nitrophenyl)malonaldehyde continues to evolve, with several promising directions emerging in recent studies.
Synthetic Methodology Development
Ongoing research aims to:
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Develop more efficient synthetic routes with higher yields
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Create novel derivatives with enhanced properties
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Explore new applications in organic synthesis and materials science
The compound's unique reactivity profile makes it a candidate for continued exploration in diverse areas of chemistry and biochemistry.
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